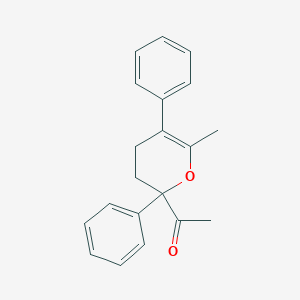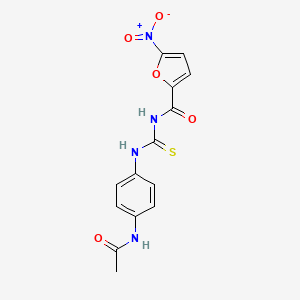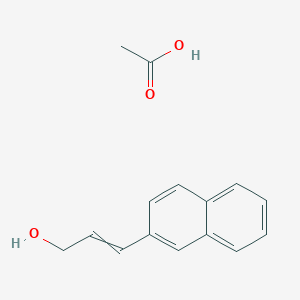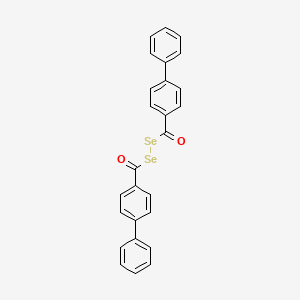
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one is a complex organic compound that belongs to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is characterized by its unique structure, which includes a pyran ring substituted with methyl and diphenyl groups, as well as an ethanone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions often include refluxing in ethanol or other suitable solvents in the presence of catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like column chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: Modulating their activity and influencing cellular processes.
Generating reactive oxygen species (ROS): Inducing oxidative stress in target cells.
Inhibiting key signaling pathways: Affecting cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with similar structural features.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: Another pyran derivative with different substituents.
Uniqueness
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, diphenyl, and ethanone groups makes it a versatile compound for various applications.
特性
CAS番号 |
114646-77-4 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC名 |
1-(6-methyl-2,5-diphenyl-3,4-dihydropyran-2-yl)ethanone |
InChI |
InChI=1S/C20H20O2/c1-15-19(17-9-5-3-6-10-17)13-14-20(22-15,16(2)21)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChIキー |
BMGIWYGSXKGWOK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC(O1)(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)


![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)







